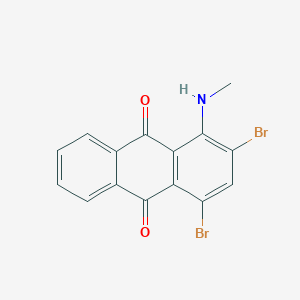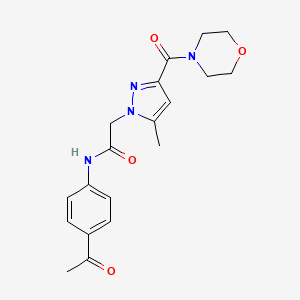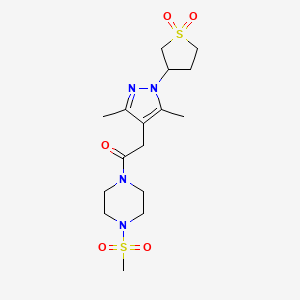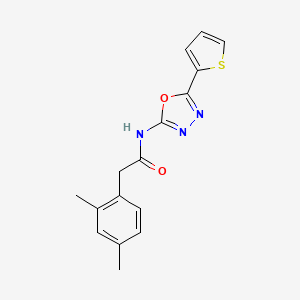
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” is a derivative of anthracene . It is an organic compound with the formula C14H7Br2NO2 . It is a derivative of anthraquinone, where the keto groups are located on the central ring .
Synthesis Analysis
The synthesis of “2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” can be achieved by bromination of 1-methylaminoanthraquinone . The process involves adding bromine to a mixture of 1-methylaminoanthraquinone and pyridine, stirring and heating for 6 hours. After cooling, the solid is filtered out, washed with hot water to remove pyridine hydrobromide, and dried to obtain 4-bromo-1-methylaminoanthraquinone .Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” consists of an anthracene core with two bromine atoms and a methylamino group attached . The exact positions of these substituents can vary, leading to different isomers .Applications De Recherche Scientifique
DNA-Binding Properties and Anticancer Activity
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione derivatives exhibit significant DNA-binding properties and potential anticancer activity. A study by Agbandje et al. (1992) explored the synthesis and biological studies of 2,6-disubstituted anthracene-9,10-diones, demonstrating their ability to bind DNA and showing cytotoxicity against cancer cells, suggesting a possible mechanism involving the reversible binding to DNA (Agbandje et al., 1992).
Interaction with Calf Thymus DNA
Białobrzeska et al. (2019) investigated the interaction between a derivative of anthracene-9,10-dione and calf thymus DNA, using spectroscopic and electrochemical methods. The findings suggest a groove-binding mode of interaction, indicative of strong interactions with DNA, potentially relevant in anticancer applications (Białobrzeska et al., 2019).
Overcoming Drug Resistance in Cancer
Anthracene-9,10-dione derivatives have been studied for their potential to overcome drug resistance in cancer treatments. Sangthong et al. (2013) synthesized novel anthraquinones demonstrating significant in vitro cytotoxicity against doxorubicin-resistant cancer cells, highlighting a new avenue for treating drug-resistant cancers (Sangthong et al., 2013).
Semiconducting Properties for Thin Film Transistors
In the field of electronics, anthracene-9,10-dione derivatives have been used to synthesize organic semiconducting molecules. Bae et al. (2010) synthesized new anthracene-containing conjugated molecules, which exhibited high charge carrier mobilities and potential for application in organic thin film transistors (Bae et al., 2010).
Novel Schiff Bases Complexes
Al-Riyahee et al. (2018) synthesized novel Schiff bases complexes involving 2,4-dibromo-1-(methylamino)anthracene-9,10-dione. These complexes were characterized and analyzed for their electrochemical properties, contributing to the understanding of their potential applications in various fields (Al-Riyahee et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Anthracene derivatives, which this compound is a part of, have been extensively studied for their interesting photophysical, photochemical, and biological properties .
Biochemical Pathways
Anthracene derivatives have been the subject of research in several areas, including their use in the biological field and their application in organic materials .
Propriétés
IUPAC Name |
2,4-dibromo-1-(methylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO2/c1-18-13-10(17)6-9(16)11-12(13)15(20)8-5-3-2-4-7(8)14(11)19/h2-6,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMTRXALHEJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)
![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)